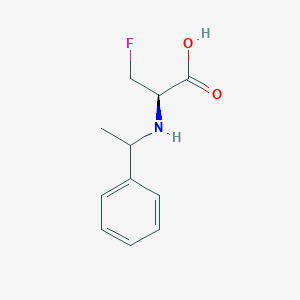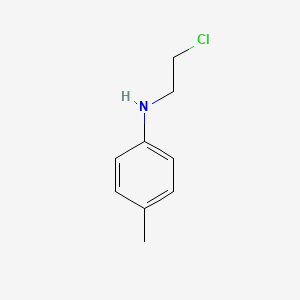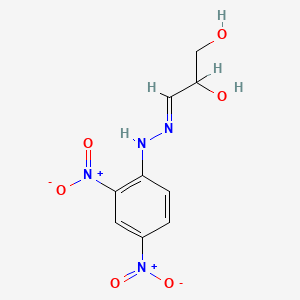
(+-)-2,3-Dihydroxypropanal (2,4-dinitrophenyl)hydrazone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(±)-2,3-Dihydroxypropanal (2,4-dinitrophenyl)hydrazone is a derivative of 2,4-dinitrophenylhydrazine, a compound commonly used in organic chemistry for the detection of carbonyl compounds. This compound is formed by the reaction of 2,4-dinitrophenylhydrazine with (±)-2,3-dihydroxypropanal, resulting in a hydrazone derivative. The compound is known for its stability and is often used in analytical chemistry for the identification and quantification of aldehydes and ketones.
Preparation Methods
The synthesis of (±)-2,3-Dihydroxypropanal (2,4-dinitrophenyl)hydrazone involves the reaction of 2,4-dinitrophenylhydrazine with (±)-2,3-dihydroxypropanal. The reaction typically occurs in an acidic medium, often using methanol as a solvent. The reaction conditions include refluxing the mixture to ensure complete reaction and formation of the hydrazone derivative .
- Dissolve 2,4-dinitrophenylhydrazine in methanol.
- Add (±)-2,3-dihydroxypropanal to the solution.
- Reflux the mixture for a specified period to ensure complete reaction.
- Isolate the product by filtration and recrystallization.
Chemical Reactions Analysis
(±)-2,3-Dihydroxypropanal (2,4-dinitrophenyl)hydrazone undergoes several types of chemical reactions, including:
Condensation Reactions: The formation of the hydrazone itself is a condensation reaction, where water is eliminated during the reaction between 2,4-dinitrophenylhydrazine and (±)-2,3-dihydroxypropanal.
Oxidation and Reduction:
Substitution Reactions: The hydrazone group can participate in substitution reactions, particularly in the presence of strong nucleophiles or electrophiles.
Common reagents used in these reactions include methanol, sulfuric acid, and various oxidizing or reducing agents. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
(±)-2,3-Dihydroxypropanal (2,4-dinitrophenyl)hydrazone has several scientific research applications, including:
Analytical Chemistry: Used for the detection and quantification of aldehydes and ketones in various samples.
Biological Studies: Employed in studies involving the analysis of carbonyl compounds in biological samples, such as glucose derivatives.
Pharmaceutical Research: Utilized as an intermediate in the synthesis of pharmaceutical compounds.
Mechanism of Action
The mechanism of action of (±)-2,3-Dihydroxypropanal (2,4-dinitrophenyl)hydrazone involves the formation of a stable hydrazone derivative through a nucleophilic addition-elimination reaction. The nucleophilic -NH₂ group of 2,4-dinitrophenylhydrazine attacks the carbonyl carbon of (±)-2,3-dihydroxypropanal, followed by the elimination of a water molecule . This reaction stabilizes the carbonyl compound, making it easier to detect and quantify.
Comparison with Similar Compounds
(±)-2,3-Dihydroxypropanal (2,4-dinitrophenyl)hydrazone can be compared with other similar compounds, such as:
Cyclohexanone 2,4-dinitrophenylhydrazone: Used as a standard for elemental analysis and as a pharmaceutical intermediate.
Benzaldehyde 2,4-dinitrophenylhydrazone: Commonly used in the identification of aldehydes and ketones.
The uniqueness of (±)-2,3-Dihydroxypropanal (2,4-dinitrophenyl)hydrazone lies in its stability and specificity for certain carbonyl compounds, making it a valuable tool in analytical and pharmaceutical research.
Properties
CAS No. |
38996-31-5 |
|---|---|
Molecular Formula |
C9H10N4O6 |
Molecular Weight |
270.20 g/mol |
IUPAC Name |
(3E)-3-[(2,4-dinitrophenyl)hydrazinylidene]propane-1,2-diol |
InChI |
InChI=1S/C9H10N4O6/c14-5-7(15)4-10-11-8-2-1-6(12(16)17)3-9(8)13(18)19/h1-4,7,11,14-15H,5H2/b10-4+ |
InChI Key |
IXJCSTOZBJRSDF-ONNFQVAWSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])N/N=C/C(CO)O |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NN=CC(CO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


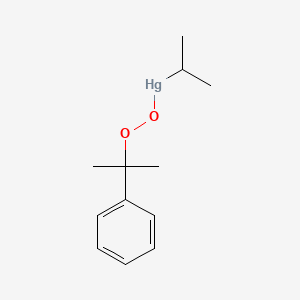
![[(4aR,7R,8aR)-2-ethyl-2-methyl-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-2-ium-7-yl] 4-methoxybenzoate;bromide](/img/structure/B14676463.png)
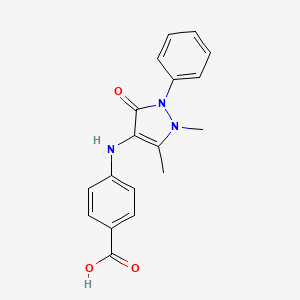
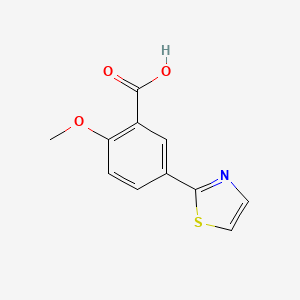
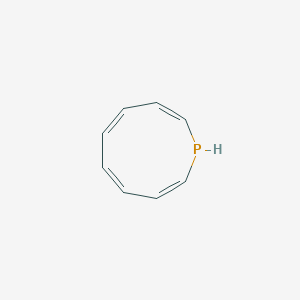
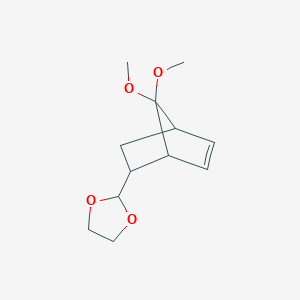
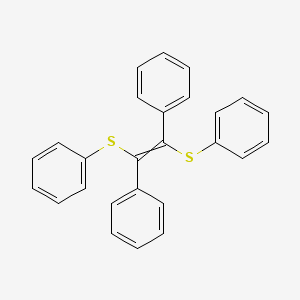


![(E)-{2,5-Diethoxy-4-[(4-methylphenyl)sulfanyl]phenyl}diazene-1-sulfonic acid](/img/structure/B14676516.png)
![1,3-Dichloro-2-[(2-methylphenyl)methyl]benzene](/img/structure/B14676523.png)
